

Technical Master File: 2-Cyclopropyl-2-hydroxyacetonitrile

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Compound of Interest

Compound Name: 2-Cyclopropyl-2-hydroxyacetonitrile

CAS No.: 5648-87-3

Cat. No.: B3340413

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CAS Number: 5648-87-3 Synonyms: Cyclopropylglycolonitrile; Cyclopropanecarbaldehyde cyanohydrin;

-Hydroxy-cyclopropaneacetonitrile. Molecular Formula: C

H

NO Molecular Weight: 97.12 g/mol

Part 1: Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the cyclopropyl moiety is a "privileged structure." It imparts unique metabolic stability (blocking P450 oxidation sites), increases potency through conformational restriction, and improves blood-brain barrier permeability.

2-Cyclopropyl-2-hydroxyacetonitrile serves as the primary divergent intermediate for accessing

-functionalized cyclopropyl scaffolds, specifically:

- 2-Cyclopropylglycine: An unnatural amino acid found in HCV protease inhibitors and CRF-1 antagonists.
- 2-Cyclopropyl-2-hydroxyacetic acid: A bioisostere of mandelic acid.

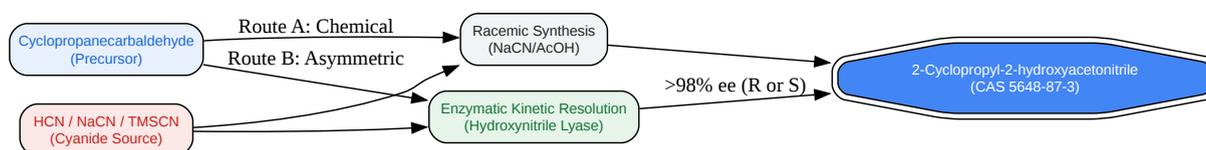
- Cyclopropyl-fused heterocycles: Via Pinner reactions or cyclizations.

Critical Handling Note: Like all cyanohydrins, this compound exists in a reversible equilibrium with its parent aldehyde and hydrogen cyanide (HCN). It must be stored under acidic conditions and low temperature to prevent decomposition.

Part 2: Synthetic Architectures

Retrosynthetic Analysis

The molecule is assembled via nucleophilic addition of a cyanide equivalent to cyclopropanecarbaldehyde. The choice of reagent dictates the stereochemical outcome.



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Figure 1: Synthetic pathways to **2-Cyclopropyl-2-hydroxyacetonitrile**.

Protocol A: Chemical Synthesis (Racemic)

Best for: Large-scale production of non-chiral intermediates.

Mechanism: Nucleophilic attack of cyanide ion on the carbonyl carbon, followed by protonation.

Reagents:

- Cyclopropanecarbaldehyde (1.0 eq)
- Sodium Cyanide (NaCN) (1.2 eq)
- Saturated Sodium Bisulfite (NaHSO

) solution

- Solvent: Water/Ethyl Acetate biphasic system

Step-by-Step Methodology:

- Bisulfite Adduct Formation: To a stirred solution of cyclopropanecarbaldehyde in water at 0°C, add saturated NaHSO₃.
• Stir for 1 hour to form the solid bisulfite adduct. Rationale: This stabilizes the aldehyde and facilitates purification.
- Cyanide Displacement: Add an aqueous solution of NaCN dropwise to the adduct slurry at 0–5°C.
- Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 4 hours. The solid dissolves as the cyanohydrin oil forms.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
- Stabilization: Wash the organic layer with 0.1 M H₂SO₄.

SO₄

• Critical Step: Acidic wash neutralizes residual cyanide and inhibits the retro-cyanohydrin reaction.

- Isolation: Dry over MgSO₄

and concentrate in vacuo at <40°C.

Yield: 85–92% Purity: >95% (GC)

Protocol B: Enantioselective Synthesis (Biocatalytic)

Best for: Chiral drug intermediates (e.g., (R)-isomer).[1]

Catalyst: (R)-Hydroxynitrile Lyase (PaHNL from *Prunus amygdalus*).

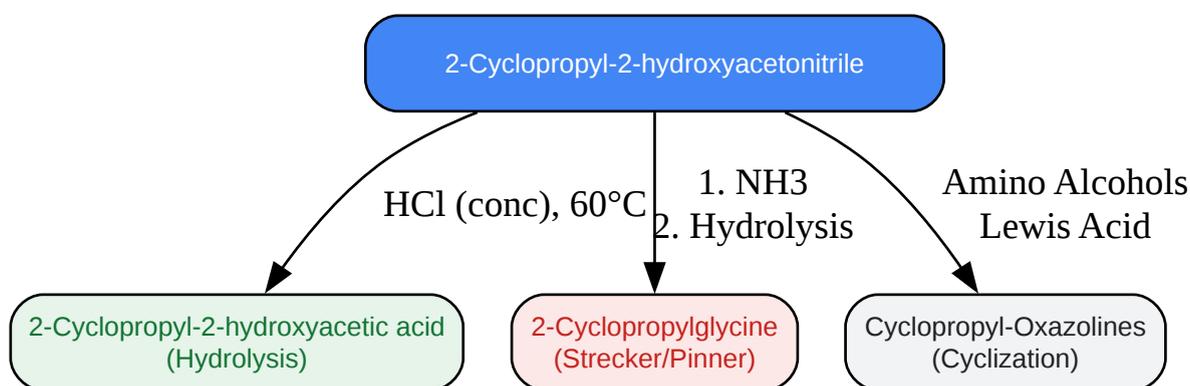
Methodology:

- Buffer Prep: Prepare 0.1 M Citrate buffer (pH 5.5). Note: Low pH is crucial to suppress the spontaneous (racemic) background reaction.
- System: Dissolve cyclopropanecarbaldehyde (50 mM) in Methyl-tert-butyl ether (MTBE) saturated with the buffer.
- Initiation: Add PaHNL enzyme (200 U/mmol) and HCN (2.0 eq) or KCN/Acetic acid in situ source.
- Incubation: Shake at 20°C for 6–12 hours.
- Workup: Filter off enzyme, wash organic phase with dilute acid, and concentrate.

Yield: 90% Enantiomeric Excess (ee): >98% (R)

Part 3: Reactivity & Downstream Applications

The utility of **2-Cyclopropyl-2-hydroxyacetonitrile** lies in its ability to transform into higher-value scaffolds.



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Figure 2: Divergent synthesis from the cyanohydrin core.[2]

Hydrolysis to 2-Cyclopropyl-2-hydroxyacetic Acid

This transformation yields a "cyclopropyl-mandelic acid" analog, useful for resolving chiral amines.

- Conditions: Conc. HCl, 60°C, 4 hours.
- Note: The cyclopropyl ring is sensitive to strong acid at high temperatures (ring opening). Temperature control is vital; do not exceed 70°C.

Strecker Synthesis to 2-Cyclopropylglycine

A key route to non-proteinogenic amino acids for peptide drugs.

- Amination: Treat the cyanohydrin with ammonia in methanol to form the aminonitrile.
- Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.
- Result: (±)-2-Cyclopropylglycine (or enantiopure if starting from chiral cyanohydrin).

Part 4: Technical Data Summary

Parameter	Specification	Technical Note
CAS	5648-87-3	Distinct from Dipropargylamine (6921-28-4)
Boiling Point	85°C @ 15 mmHg	Decomposes at higher temps
Density	1.08 g/mL	Denser than water
Stability	Moderate	Reverts to aldehyde + HCN at pH > 7
Storage	2–8°C, Acidified	Add 0.1% Acetic Acid stabilizer
Flash Point	98°C	Combustible

Part 5: References

- Synthesis of Cyclopropanecarboxaldehyde (Precursor):
 - Source: Organic Syntheses, Coll.[2][3][4] Vol. 6, p. 312 (1988); Vol. 51, p. 11 (1971).
 - Title: Cyclopropanecarboxaldehyde.[2][5]

- URL:
- General Cyanohydrin Synthesis (Chemical):
 - Source: Organic Syntheses, Coll.[2][3][4] Vol. 2, p. 7 (1943).
 - Title: Acetone Cyanohydrin (Methodology applicable to cyclopropyl analog).
 - URL:
- Enzymatic Synthesis (Asymmetric):
 - Source: Griengl, H., et al. (2000). Enzymatic Synthesis of Chiral Cyanohydrins.
 - Journal: Tetrahedron, 56(7), 1047-1054.
 - Context: Details the use of Prunus amygdalus HNL for aliphatic aldehydes.
- Drug Applications (Cyclopropyl Moiety):
 - Source: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
 - Journal: Journal of Medicinal Chemistry, 59(19), 8712–8756.
 - URL:
- Safety Data (HCN Evolution):
 - Source: National Center for Biotechnology Information. PubChem Compound Summary for CAS 5648-87-3.
 - URL:

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Sources

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